Myrtucommulone K

Description

Overview of Myrtaceae and Acylphloroglucinol Derivatives in Medicinal Chemistry Research

The Myrtaceae family is a large and diverse group of flowering plants, encompassing approximately 132 genera and nearly 6,000 species. researchgate.net Primarily distributed in tropical and warm-temperate regions, these plants are not only economically important for products like essential oils, fruits, and wood but are also a rich source of bioactive compounds. acs.orgmdpi.com Ethnomedical traditions worldwide have long utilized species from this family, such as myrtle (Myrtus communis), for various therapeutic purposes. researchgate.netnih.gov This historical use has spurred significant scientific research aimed at identifying the specific chemical constituents responsible for their medicinal properties. researchgate.net

Phytochemical analysis of Myrtaceae species has revealed a wealth of secondary metabolites, including terpenes, polyphenols, flavonoids, and tannins. acs.orgmdpi.com Among the most distinctive and medicinally promising compounds from this family are the acylphloroglucinol derivatives. mdpi.comnih.gov These natural products are characterized by a phloroglucinol (B13840) core, which is an aromatic triol, acylated with one or more side chains. They are broadly categorized into two main subclasses: oligomeric acylphloroglucinols and phloroglucinol-terpene adducts, also known as meroterpenoids. mdpi.com This structural diversity gives rise to a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and cytotoxic properties, making them highly attractive targets in medicinal chemistry research. acs.orgmdpi.com

| Plant Family | Key Bioactive Compounds | Relevant Genera |

| Myrtaceae | Acylphloroglucinols, Terpenes, Flavonoids | Myrtus, Eucalyptus, Syzygium, Callistemon |

Myrtucommulone K as a Significant Meroterpenoid in Phytochemical Investigations

Within the diverse class of acylphloroglucinols, the myrtucommulones represent a structurally complex and biologically active series of compounds. mdpi.com Myrtucommulone K is a notable example of a sesquiterpene-based meroterpenoid isolated from the leaves of Myrtus communis. acs.orgnih.gov Meroterpenoids are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways, resulting in complex and often unique chemical architectures. nih.gov

The significance of Myrtucommulone K in phytochemical research is underscored by its complex structure, which has been a subject of detailed investigation and even correction. acs.orgnih.gov Initially, its structure was proposed based on spectroscopic data, but it was later revised through definitive X-ray crystallographic analysis. acs.orgnih.gov Such revisions are crucial in natural product chemistry as they ensure the accuracy of structure-activity relationship studies and synthetic efforts. The journey to confirm the correct structure of Myrtucommulone K highlights the challenges and advancements in the structural elucidation of complex natural molecules. nih.gov Furthermore, as a caryophyllene-based meroterpenoid, it belongs to a specific subgroup of compounds that are of interest for their potential biological activities, including cytotoxic effects against cancer cell lines. acs.orgnih.gov

Historical Context of Myrtucommulone K Isolation and Early Research Discoveries

The investigation into the chemical constituents of Myrtus communis (myrtle) has a long history, with early studies focusing on its essential oils and flavonoids. nih.gov The antibacterial properties of myrtle extracts were recognized, but the responsible compounds remained elusive for some time. acs.org This led to more focused phytochemical investigations.

Myrtucommulone K was first reported as a novel phloroglucinol derivative isolated from the leaves of Myrtus communis by Cottiglia and colleagues. acs.orgnih.gov The initial structural assignment was based primarily on extensive analysis of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data. nih.gov However, in 2016, as part of ongoing research into structurally unique constituents from Myrtaceae plants, a group re-isolated several sesquiterpene-based meroterpenoids from M. communis. acs.org During this research, they elucidated the structure of a compound they named Myrtucommulone L, whose MS and NMR data were identical to those reported for the original Myrtucommulone K. acs.org Through single-crystal X-ray diffraction analysis, they definitively determined the absolute configuration of this compound and concluded that the initially proposed structure for Myrtucommulone K was incorrect and should be revised. acs.orgnih.gov This correction was a significant finding, emphasizing the importance of rigorous analytical methods in natural product science and providing the accurate molecular architecture for future biological and synthetic studies. nih.gov

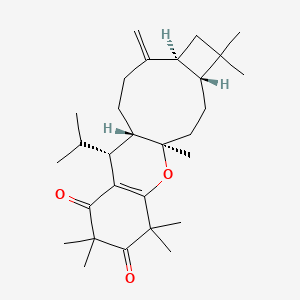

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-16(2)21-20-12-11-17(3)18-15-26(4,5)19(18)13-14-29(20,10)32-24-22(21)23(30)27(6,7)25(31)28(24,8)9/h16,18-21H,3,11-15H2,1-2,4-10H3/t18-,19-,20+,21-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZJPVXGSLVTEM-DXMWYQIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2CCC(=C)C3CC(C3CCC2(OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1[C@@H]2CCC(=C)[C@H]3CC([C@@H]3CC[C@]2(OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Revision of Myrtucommulone K

Initial Structural Assignment Challenges and Methodologies

The initial structural determination of Myrtucommulone K relied on established spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. These techniques provided foundational data for proposing a molecular structure. Specifically, the initial assignment was supported by key Heteronuclear Multiple Bond Correlation (HMBC) correlations, such as those observed from H-10 to C-9 and from H-9 to C-5' nih.gov. However, early structural assignments, such as that for compound 10a, were noted to lack definitive experimental evidence for crucial aspects, such as the precise relative positioning of halogen atoms like bromine and chlorine uqac.ca. These challenges underscore the critical need for comprehensive and unambiguous data to confirm complex natural product structures, often leading to subsequent re-investigations.

Advanced Spectroscopic Techniques for Structural Determination

The definitive elucidation and subsequent revision of Myrtucommulone K's structure were significantly advanced through the application of sophisticated spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) was instrumental in establishing the precise molecular formula, providing the elemental composition necessary for structural proposals nih.govuqac.camdpi.com.

NMR spectroscopy proved to be indispensable, with both one-dimensional (1D) and two-dimensional (2D) experiments providing detailed information about the molecular framework. Key techniques employed included:

1D NMR (¹H and ¹³C): Provided basic information on the types of protons and carbons present, their chemical environments, and multiplicities mdpi.comnith.ac.in.

2D NMR:

HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded protons and carbons, aiding in assigning specific proton signals to their corresponding carbon atoms mdpi.comnith.ac.in.

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations between protons and carbons (typically two or three bonds away), crucial for connecting different molecular fragments and establishing the carbon skeleton nih.govmdpi.comnith.ac.in.

COSY (Correlation Spectroscopy) and DQF-COSY (Double Quantum Filtered COSY): Mapped proton-proton couplings, defining adjacent proton connectivity within the molecule nith.ac.in.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about through-space proximity between protons, which is vital for determining relative stereochemistry and conformational preferences nith.ac.innih.gov.

Furthermore, advanced computational methods, such as Density Functional Theory (DFT) calculations for predicting NMR chemical shifts (e.g., GIAO DFT) and DP4+ analyses, have become integral in validating and revising proposed structures by comparing predicted data with experimental observations uqac.canih.gov. These computational tools help resolve ambiguities that can arise from complex spectral data or signal overlap nih.gov.

Application of X-ray Crystallographic Analysis in Structure Revision

X-ray crystallographic analysis represents the gold standard for unambiguous structure determination, providing direct insight into the three-dimensional arrangement of atoms in a molecule uqac.ca. For Myrtucommulone K, X-ray crystallography played a pivotal role in revising its initially proposed structure nih.govacs.orgacs.orgnih.govdntb.gov.ua. Upon re-isolation of the compound, X-ray crystallographic analysis definitively established its correct structure, designated as compound 3 in some studies, superseding the earlier assignment (e.g., 38a revised to 38b) nih.govacs.orgnih.gov. This technique requires obtaining high-quality diffracting crystals, a process that can sometimes be challenging but yields irrefutable structural evidence uqac.ca. The crystalline sponge method has also emerged as an alternative approach for obtaining crystallographic data when traditional crystallization is difficult uqac.ca.

Analysis of Stereochemical Aspects and Conformational Studies through Variable-Temperature NMR Spectroscopy

Determining the precise stereochemistry, including the relative and absolute configurations of chiral centers, is a critical aspect of natural product structure elucidation uqac.ca. While specific details regarding Myrtucommulone K's stereochemistry derived from variable-temperature NMR are not extensively detailed in the provided snippets, this technique is recognized for its utility in conformational studies nith.ac.inresearchgate.net. Variable-temperature NMR spectroscopy can reveal dynamic processes, such as restricted rotation around bonds or ring inversions, by observing changes in NMR spectral patterns as temperature varies nith.ac.in. For Myrtucommulone K, studies indicated that its tetracyclic ring system exhibited two preferred conformations, which were identified through variable-temperature NMR experiments acs.orgresearchgate.net. This analysis provides crucial insights into the molecule's three-dimensional behavior and stability. Additionally, techniques like ROESY and NOESY NMR, alongside computational methods and Electronic Circular Dichroism (ECD) spectroscopy, are employed to confirm relative and absolute configurations nih.gov.

Chemical Synthesis of Myrtucommulone K and Analogues

Biomimetic Total Synthesis Strategies for Myrtucommulone K

Biomimetic synthesis, which seeks to mimic nature's biosynthetic pathways, offers an elegant and often efficient approach to complex natural products. A concise total synthesis of Myrtucommulone K, alongside its relatives Myrtucommulone N and O, has been successfully developed based on a biogenetic hypothesis. This strategy is notably efficient, yielding the target molecules in just four steps from commercially available starting materials fao.org. The key steps in this synthesis involve a reduction and dehydration sequence to prepare isobutylidenesyncarpic acid, which then participates in a hetero-Diels-Alder reaction with (−)-β-caryophyllene as the dienophile fao.org. A noteworthy aspect of this reaction is the observed reactivity difference between the exocyclic and endocyclic double bonds of (−)-β-caryophyllene, with the former being more active fao.org.

In a similar vein, biomimetic-inspired syntheses have been developed for other myrtucommulone analogues, such as Myrtucommulone J and myrtucommuacetalone. These syntheses proceed through a domino sequence involving hemiacetalization, dehydration, and a [3+3]-type cycloaddition, demonstrating high step efficiency consensus.app. The biomimetic synthesis of Myrtucommulones D and E has also been achieved in 6-7 linear steps from readily available biogenetic precursors acs.org.

Development of Synthetic Methodologies and Reaction Cascade Approaches

A key strategy in the biomimetic synthesis of Myrtucommulone K is a reduction-dehydration sequence to generate isobutylidenesyncarpic acid, a crucial precursor fao.org. This is followed by a hetero-Diels-Alder cycloaddition , a powerful tool for the construction of heterocyclic systems rsc.org. In the synthesis of Myrtucommulone K, this reaction occurs between isobutylidenesyncarpic acid and (−)-β-caryophyllene fao.org.

Michael addition is another cornerstone reaction in myrtucommulone synthesis. For instance, the synthesis of Myrtucommulone A involves a base-catalyzed double Michael-Friedel-Crafts alkylation to connect the syncarpic acid units with the acylphloroglucinol core. Plausible biosynthetic pathways for myrtucommulones also suggest that acylphloroglucinol and syncarpic acid components are coupled via the Michael reaction to form dimeric and trimeric structures nih.gov. The enantioselective total synthesis of Myrtucommulone E relies on a pivotal chiral phosphoric acid-catalyzed Michael addition reaction researchgate.net.

Oxidative cycloaddition has also been employed. The asymmetric total syntheses of myrtucommuacetalone, myrtucommuacetalone B, and several callistrilones feature an oxidative [3+2] cycloaddition as a key step researchgate.netresearchgate.net.

Furthermore, the Knoevenagel condensation has been utilized in the synthesis of Myrtucommulones D and E, where an aldehyde precursor undergoes a Knoevenagel reaction mediated by L-proline acs.org.

These reaction cascades often lead to a significant increase in molecular complexity in a single step. For example, the synthesis of Myrtucommulone D features a retro-hemiketalization/double Michael cascade reaction to diastereoselectively establish three contiguous stereocenters researchgate.net.

| Reaction Type | Myrtucommulone Analogue | Key Reactants | Purpose |

| Reduction-Dehydration | Myrtucommulone K | Precursor to isobutylidenesyncarpic acid | Formation of a key building block |

| Hetero-Diels-Alder | Myrtucommulone K | Isobutylidenesyncarpic acid, (−)-β-caryophyllene | Construction of the core heterocyclic system |

| Michael Addition | Myrtucommulone E | Acylphloroglucinol, syncarpic acid derivative | Asymmetric C-C bond formation |

| Oxidative [3+2] Cycloaddition | Myrtucommuacetalone | Not specified | Construction of a key ring system |

| Knoevenagel Condensation | Myrtucommulone D/E | Aldehyde precursor, L-proline | C-C double bond formation |

Enantioselective Synthesis Approaches for Myrtucommulone Analogues

The stereochemical complexity of myrtucommulones presents a significant synthetic challenge, prompting the development of enantioselective synthetic routes. An enantioselective total synthesis of Myrtucommulone E has been achieved, with the key step being a chiral phosphoric acid-catalyzed Michael addition reaction researchgate.net. This approach also enabled the asymmetric synthesis of a series of Myrtucommulone E analogues for biological evaluation researchgate.net.

Similarly, an enantioselective synthesis of Myrtucommulone B and its derivatives has been reported, highlighting the importance of controlling stereochemistry to access specific isomers for pharmacological studies researchgate.net. The enantioselective synthesis of (+)-Myrtucommulone A was accomplished using organocatalysis, after attempts with bimetallic catalysis showed limited diastereoselectivity researchgate.net. These approaches are crucial for elucidating the structure-activity relationships of individual stereoisomers.

| Myrtucommulone Analogue | Key Enantioselective Step | Catalyst/Reagent | Outcome |

| Myrtucommulone E | Michael Addition | Chiral Phosphoric Acid | Asymmetric synthesis of the target molecule and analogues |

| Myrtucommulone B | Not specified in detail | Not specified in detail | Access to specific enantiomers for biological testing |

| (+)-Myrtucommulone A | Not specified in detail | Organocatalyst | Enantioselective synthesis with improved diastereoselectivity |

Advancements in Protecting-Group-Free and Efficient Synthetic Routes for Myrtucommulones

The biomimetic total synthesis of Myrtucommulone K is a prime example of such a strategy, being described as protecting-group-free fao.org. This approach enhances the elegance and practicality of the synthesis. Similarly, a concise catalytic approach for the first asymmetric total syntheses of myrtucommuacetalone, myrtucommuacetalone B, and several callistrilones proceeds in only 5-7 steps without the need for protecting groups researchgate.netresearchgate.net. These syntheses showcase high step and redox economy, aligning with the principles of green chemistry fao.org.

Chemical Synthesis of Myrtucommulone K Derivatives and Analogues for Research Applications

The chemical synthesis of myrtucommulone derivatives and analogues is crucial for exploring their therapeutic potential and understanding their structure-activity relationships (SAR). The synthesis of a series of Myrtucommulone E analogues, for instance, led to the discovery of selective inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair in cancer cells researchgate.net. One analogue, (+)-29, demonstrated good TDP2 inhibition potency and significantly enhanced the cytotoxicity of the topoisomerase inhibitor etoposide in cancer cell lines researchgate.net.

Furthermore, 28 analogues of Myrtucommulone A were synthesized to investigate their inhibitory effects on microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), as well as their ability to induce apoptosis in cancer cells nih.gov. These synthetic efforts provided valuable insights into the structural requirements for these biological activities and led to the identification of non-cytotoxic inhibitors with potential as anti-inflammatory drugs nih.gov. The synthesis of such derivatives is essential for the development of new therapeutic agents based on the myrtucommulone scaffold nih.govmdpi.com.

| Myrtucommulone Analogue | Biological Target | Key Finding |

| Myrtucommulone E | Tyrosyl-DNA phosphodiesterase 2 (TDP2) | Analogue (+)-29 showed potent and selective inhibition of TDP2. |

| Myrtucommulone A | mPGES-1 and 5-lipoxygenase | SAR studies identified derivatives with improved and selective inhibitory activity. |

Molecular and Cellular Biological Activities of Myrtucommulone K

Investigation of Anticancer Activities of Myrtucommulone in Specific Cancer Cell Lines (e.g., HEP-G2, MDA-MB-231)

Myrtucommulone (MC), primarily studied as Myrtucommulone A, has demonstrated significant cytotoxic and antiproliferative effects against a wide array of cancer cell lines. mdpi.com Research indicates that MC potently induces programmed cell death, or apoptosis, in various cancer cells with an effective concentration (EC50) for cell death typically ranging from 3 to 8 µM. nih.govresearchgate.net Notably, these compounds exhibit differential toxicity, showing significantly less impact on non-transformed cells such as human peripheral blood mononuclear cells (PBMCs) and fibroblasts. nih.govmdpi.com

The anticancer mechanism of myrtucommulone is multifaceted, involving the induction of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. nih.govnih.gov At a molecular level, treatment with myrtucommulone leads to the activation of key executioner proteins like caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose)polymerase (PARP). nih.govresearchgate.net It also causes a loss of the mitochondrial membrane potential, which triggers the release of cytochrome c, a critical step in the intrinsic apoptotic cascade. nih.govmdpi.com Studies using Jurkat cells deficient in caspase-9 showed resistance to MC-induced cell death, confirming the crucial role of the mitochondrial pathway. nih.gov Furthermore, myrtucommulone treatment has been shown to upregulate several apoptotic genes, including Fas, FasL, Gadd45a, Tnf, and Trp53. nih.gov

In addition to inducing apoptosis, myrtucommulone A has been found to inhibit cancer cell migration. nih.gov Antiproliferative activity has been specifically reported for Myrtucommulone A and J against the human liver carcinoma cell line HEp-2 (often misspelled as HEP-G2 in some literature). nih.gov

Table 1: Cytotoxic Activity of Myrtucommulone (MC) in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Reported Effect | Effective Concentration (EC₅₀) | Reference |

|---|---|---|---|---|

| PC-3 | Androgen-independent prostate carcinoma | Induces apoptosis | 3-8 µM | mdpi.comresearchgate.net |

| LNCaP | Androgen-dependent prostate carcinoma | Induces apoptosis | 3-8 µM | mdpi.com |

| KFR | Rhabdomyosarcoma | Induces apoptosis | 3-8 µM | mdpi.com |

| HL-60 | Acute promyelocytic leukemia | Induces apoptosis | 3-8 µM | mdpi.com |

| MM6 | Acute monocytic leukemia | Induces apoptosis, loss of mitochondrial membrane potential | 3-8 µM | mdpi.com |

| H9 | Cutaneous T-cell lymphoma | Induces apoptosis | 3-8 µM | mdpi.com |

| DLD-1 | Colorectal adenocarcinoma | Induces apoptosis | 3-8 µM | mdpi.com |

| Jurkat | Acute T-cell leukemia | Induces apoptosis | 3-8 µM | mdpi.com |

| K-562 | Chronic myelogenous leukemia | Induces apoptosis | Not specified | mdpi.com |

| MEG-01 | Chronic myelogenous leukemia | Induces apoptosis | Not specified | mdpi.com |

| KBM-5 | Chronic myelogenous leukemia | Induces apoptosis | Not specified | mdpi.com |

| 4T1 | Murine breast cancer | Triggers apoptosis | Micromolar concentrations | mdpi.com |

| HEpG2 | Human liver carcinoma | Antiproliferative activity | Not specified | nih.gov |

| HCT116 | Colon carcinoma | Inhibits anchorage-independent growth | <10 µM | mdpi.com |

Anti-inflammatory Effects of Myrtucommulone K and Related Myrtucommulones

Myrtucommulone exhibits potent anti-inflammatory properties by targeting key enzymes and mediators in the inflammatory cascade. nih.gov It is recognized as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), enzymes crucial for the biosynthesis of pro-inflammatory eicosanoids like leukotrienes and prostaglandins (B1171923). nih.govnih.gov

A significant finding is that myrtucommulone is a direct and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govthieme-connect.com This enzyme is a key player in producing prostaglandin E2 (PGE2), a major mediator of inflammation and pain. By inhibiting mPGES-1, myrtucommulone effectively suppresses PGE2 formation without significantly affecting the COX enzymes, which could help avoid the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In vivo studies using a carrageenan-induced pleurisy model in mice have substantiated these cellular effects. nih.govcapes.gov.br Administration of myrtucommulone resulted in a dose-dependent reduction in paw edema, pleural exudate volume, and leukocyte infiltration. nih.govcapes.gov.br Furthermore, it decreased the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the pleural exudate. nih.govcapes.gov.br In cellular models using polymorphonuclear leukocytes, myrtucommulone was shown to suppress the formation of reactive oxygen species (ROS) and inhibit the release of elastase, an enzyme that contributes to tissue damage during inflammation. nih.govnih.gov

Antimicrobial Activity Profile of Myrtucommulone K and Select Analogues (e.g., against Propionibacterium acnes, Staphylococcus aureus)

Myrtucommulones and extracts enriched with these compounds have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria relevant to skin conditions. researchgate.net One area of significant research has been its effect on Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. An extract of Myrtus communis enriched in myrtucummulones was found to be effective against P. acnes biofilms. This is particularly relevant as biofilm formation is a key factor in the resistance of this bacterium to conventional antibiotics.

The antimicrobial spectrum also includes Staphylococcus aureus, another significant human pathogen. A total extract containing myrtucommulones showed significant activity against S. aureus with a reported half-maximal inhibitory concentration (IC50) of 20.19 µg∙mL-1. researchgate.net Further fractionation of the extract yielded subfractions with even more potent antimicrobial activity against all tested microorganisms, including S. aureus, with IC50 values below 100 µg∙mL-1 and a promising selectivity index. researchgate.net These findings highlight the potential of myrtucommulones as natural antimicrobial agents.

Evaluation of Antioxidant Properties within the Myrtucommulone Chemical Class

The myrtucommulone chemical class possesses significant antioxidant properties, largely attributed to their phenolic structure. nih.gov Myrtucommulone A and a related compound, semimyrtucommulone, have been reported to exert powerful antioxidant effects by protecting low-density lipoprotein (LDL) from oxidative damage induced by copper ions. nih.gov This is a crucial mechanism, as the oxidation of LDL is a key event in the development of atherosclerosis.

Extracts from Myrtus communis, which are rich in myrtucommulones, have shown pronounced dose-dependent inhibition in various in vitro antioxidant assays, including the DPPH radical scavenging assay and hydrogen peroxide (H₂O₂) scavenging tests. nih.govresearchgate.net The high total phenolic and flavonoid content of these extracts is strongly correlated with their antioxidant capacity. nih.gov The ability of these compounds to neutralize free radicals and chelate metal ions underscores their potential to mitigate oxidative stress, which is implicated in a wide range of chronic diseases. researchgate.net

Antiviral Potential of Myrtucommulones (e.g., against SARS-CoV-2 Proteases and Replication)

Recent research has highlighted the promising antiviral potential of myrtucommulones, particularly against SARS-CoV-2, the virus responsible for COVID-19. mdpi.com A 2024 study identified myrtucommulones as potential multitarget inhibitors of the SARS-CoV-2 viral cycle. mdpi.com Through in silico docking analyses, an undescribed myrtucommulone was shown to have a high fitness score for interacting with key viral and host proteins, including the Angiotensin-Converting Enzyme 2 (ACE2) receptor, the Spike protein, and the viral proteases PLpro and 3CLpro. mdpi.com These targets are all critical for viral entry into host cells and subsequent replication.

These computational predictions were supported by in vitro experimental data. Extracts from Myrtaceae species containing myrtucommulones were found to inhibit SARS-CoV-2 replication in Calu-3 cells, a human lung epithelial cell line considered an effective model for coronavirus infection. mdpi.com The broad-spectrum activity against multiple viral targets suggests that myrtucommulones could be robust antiviral agents, potentially reducing the likelihood of viral escape through mutation. mdpi.com

Immunomodulatory Effects of Myrtucommulones in Cellular Models

The biological activities of myrtucommulones extend to the modulation of the immune system. Immunomodulation refers to the alteration of the immune response, which can involve both suppression of pro-inflammatory pathways and enhancement of anti-inflammatory or regulatory pathways. The potent anti-inflammatory effects of myrtucommulones, as detailed in section 5.2, are a primary manifestation of their immunomodulatory capacity. nih.govcapes.gov.br

In cellular models, polyphenols, the broader chemical class to which myrtucommulones belong, are known to modulate the production and secretion of cytokines, which are key signaling molecules of the immune system. mdpi.com They can inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various immune cells, including macrophages. mdpi.com Concurrently, some polyphenols can enhance the release of anti-inflammatory cytokines like IL-10. mdpi.com

Specifically for myrtucommulone, studies have shown that it reduces the levels of TNF-α and IL-1β in inflammatory models. nih.govcapes.gov.br Furthermore, research on its anticancer effects revealed that Myrtucommulone-A treatment can upregulate genes associated with cytokine activity and tumor necrosis factor signaling pathways. nih.gov These findings suggest that myrtucommulones can exert complex immunomodulatory effects by influencing the balance of pro- and anti-inflammatory signals in cellular environments, a promising area for future research. mdpi.com

Mechanistic Investigations of Myrtucommulone K S Biological Actions

Elucidation of Molecular Targets of Myrtucommulone K in Cellular Pathways

The biological activities of myrtucommulones stem from their ability to interact with multiple molecular targets within cellular pathways. Research, primarily on Myrtucommulone A, has identified several key proteins and organelles that are directly affected.

One of the most significant identified targets is the mitochondrial chaperonin Heat-Shock Protein 60 (HSP60) . nih.govresearchgate.net Studies using protein fishing approaches with Myrtucommulone A as bait in mitochondrial lysates from leukemic HL-60 cells successfully identified HSP60 as a direct binding protein. nih.gov This interaction is not passive; it functionally inhibits the protein-refolding capabilities of HSP60. nih.govresearchgate.net

Another critical set of targets are enzymes involved in inflammatory processes. Myrtucommulone has been shown to be a direct inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) , a key enzyme in the production of pro-inflammatory prostaglandin E2. nih.govnih.gov Further investigations have revealed that myrtucommulones also target other enzymes in the eicosanoid pathway, including 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1) . nih.govmdpi.com

The mitochondrion itself is a primary target organelle for myrtucommulones. nih.gov Compounds like Myrtucommulone A have been shown to directly act on isolated mitochondria, disrupting their function independent of other cellular signaling. nih.govresearchgate.net This includes impairing mitochondrial viability, dissipating the membrane potential, and suppressing ATP synthesis. nih.gov

Table 1: Key Molecular Targets Identified for Myrtucommulone A

| Target Class | Specific Target | Cellular Location | Primary Effect |

|---|---|---|---|

| Chaperone Protein | Heat Shock Protein 60 (HSP60) | Mitochondria | Inhibition of protein refolding activity nih.govresearchgate.net |

| Inflammatory Enzymes | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Microsomal Membrane | Inhibition of PGE₂ synthesis nih.gov |

| 5-Lipoxygenase (5-LOX) | Cytosol / Nucleus | Inhibition of leukotriene synthesis nih.govmdpi.com | |

| Cyclooxygenase-1 (COX-1) | Endoplasmic Reticulum | Moderate inhibition of prostanoid synthesis nih.govmdpi.com | |

| Organelle | Mitochondria | Cytoplasm | Disruption of membrane potential, impaired viability, suppressed ATP synthesis nih.gov |

Modulation of Inflammatory Signaling Pathways by Myrtucommulones (e.g., NF-κB Pathway, p65 Nuclear Translocation, Regulation of IL-6 and TNF-α Expression)

Myrtucommulones exert significant anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govuni-tuebingen.de The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, the NF-κB dimer (commonly p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα. nih.gov Upon stimulation by pro-inflammatory signals like TNF-α, IκBα is degraded, allowing the p65 subunit to translocate to the nucleus, where it initiates the transcription of inflammatory genes. nih.govresearchgate.net

Studies have demonstrated that Myrtucommulone can inhibit the transcriptional activity of NF-κB. uni-tuebingen.de This interference prevents the full expression of NF-κB target genes. Research on 1,8-cineol, another natural compound, shows that inhibiting the nuclear translocation of the p65 subunit is an effective mechanism for suppressing NF-κB activity. nih.gov Myrtucommulone's modulation of the NF-κB pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines. In stimulated THP-1 monocytes, myrtucommulones have been shown to decrease the expression of key inflammatory mediators including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) . nih.gov

Interference with Eicosanoid Biosynthesis (e.g., Inhibition of mPGES-1, 5-Lipoxygenase, COX-1)

A primary mechanism for the anti-inflammatory action of myrtucommulones is the direct inhibition of enzymes involved in eicosanoid biosynthesis. Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation. nih.gov Myrtucommulone has been identified as the first natural product to selectively inhibit microsomal prostaglandin E₂ synthase-1 (mPGES-1) . nih.gov This enzyme is responsible for the final step in the synthesis of prostaglandin E₂ (PGE₂), a major driver of inflammation and pain. nih.govnih.gov

Myrtucommulone (MC) potently inhibits mPGES-1 activity in cell-free assays. nih.gov This inhibitory profile is particularly noteworthy because it efficiently suppresses PGE₂ formation without significantly affecting the upstream cyclooxygenase (COX) enzymes, particularly COX-2, at similar concentrations. nih.gov

In addition to its effects on the prostaglandin pathway, Myrtucommulone also interferes with the leukotriene pathway by inhibiting 5-lipoxygenase (5-LOX) . nih.govmdpi.com Furthermore, it exerts a moderate inhibitory effect on cyclooxygenase-1 (COX-1) . nih.govnih.gov This dual inhibition of both prostaglandin and leukotriene synthesis pathways is a significant pharmacological feature. nih.gov

Table 2: Inhibitory Activity of Myrtucommulone on Eicosanoid Biosynthesis Enzymes

| Enzyme Target | Assay Type | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| mPGES-1 | Cell-free (microsomal) | ~1 µM | nih.gov |

| COX-1 | Cell-free | >15 µM | nih.gov |

| COX-1 | Cellular (platelets) | ~17 µM | nih.gov |

| COX-2 | Cell-free & Cellular | Not significantly affected up to 30 µM | nih.govnih.gov |

Induction of Apoptosis and Cell Death Mechanisms (e.g., Mitochondrial Pathways, Caspase Activation, Poly(ADP-ribose) polymerase (PARP) Cleavage)

Myrtucommulone has demonstrated potent pro-apoptotic activity in a variety of cancer cell lines, while showing significantly less cytotoxicity towards non-transformed cells. nih.govresearchgate.net The primary mechanism of apoptosis induction is through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.netresearchgate.net

The process is initiated by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net In the cytosol, cytochrome c forms a complex with Apaf-1, which then activates the initiator caspase-9 . nih.govresearchgate.net The critical role of caspase-9 was confirmed in studies using caspase-9-deficient Jurkat cells, which were found to be resistant to Myrtucommulone-induced cell death. nih.gov

Activation of caspase-9 triggers a downstream caspase cascade, leading to the activation of effector caspases such as caspase-3 . nih.govresearchgate.net Activated caspase-3 is responsible for cleaving numerous cellular substrates, which results in the characteristic biochemical and morphological hallmarks of apoptosis. researchgate.net One of the key substrates is Poly(ADP-ribose) polymerase (PARP) . The cleavage of PARP by caspase-3 is a well-established marker of apoptosis and serves to prevent DNA repair and conserve cellular energy (ATP) for the apoptotic process. nih.govresearchgate.netnih.gov Myrtucommulone treatment leads to robust PARP cleavage and subsequent DNA fragmentation. nih.govresearchgate.net Some studies also report the activation of caspase-8 and the upregulation of genes associated with the extrinsic pathway, such as Fas and TNF, suggesting Myrtucommulone-A may engage both pathways. nih.gov

Table 3: Apoptotic Activity of Myrtucommulone in Various Cancer Cell Lines

| Cell Line | Cancer Type | Apoptotic Effect (EC₅₀) | Reference |

|---|---|---|---|

| HL-60 | Acute Promyelocytic Leukemia | 3-8 µM | researchgate.net |

| MM6 | Acute Monocytic Leukemia | 3-8 µM | nih.govresearchgate.net |

| Jurkat | Acute T-cell Leukemia | 3-8 µM | researchgate.net |

| KFR | Rhabdomyosarcoma | 3-8 µM | researchgate.net |

| PC-3 | Androgen-independent Prostate Carcinoma | 3-8 µM | researchgate.net |

Regulation of Wnt/β-Catenin Signaling Pathway by Myrtucommulones

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. mdpi.comnih.govmdpi.com Myrtucommulones have been identified as natural modulators of this pathway. mdpi.com

Studies using Myrtucommulone A in HCT116 colon carcinoma cells have shown that it can inhibit Wnt/β-catenin signaling. mdpi.com The central event in this pathway is the stabilization and nuclear accumulation of the protein β-catenin . In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes that promote proliferation, such as c-myc and cyclin D1. researchgate.net

Treatment with Myrtucommulone A was found to decrease the levels of active β-catenin. mdpi.com This was confirmed by reporter gene assays, which showed reduced β-catenin/TCF transcriptional activity. mdpi.com Consequently, the expression of endogenous Wnt target genes, such as Axin2 and Sp5 , was significantly reduced in the cancer cells. mdpi.com The exact mechanism, whether direct or indirect, is still under investigation, but one proposed hypothesis is that the inhibition of mPGES-1 by myrtucommulones could contribute to the downregulation of β-catenin signaling activity. mdpi.com

Interaction with Chaperone Proteins (e.g., Heat Shock Protein 60) and Modulation of Mitochondrial Functions

Myrtucommulone A directly targets mitochondria, leading to significant functional and structural perturbations. nih.gov A key molecular interaction underpinning this mitochondrial dysfunction is its binding to the chaperonin Heat Shock Protein 60 (HSP60) . nih.govresearchgate.net HSP60 is a mitochondrial protein essential for maintaining protein homeostasis by assisting in the correct folding of newly imported or stress-denatured proteins. mdpi.com

Research has shown that Myrtucommulone A binds to HSP60 and impairs its chaperone function, specifically preventing the HSP60-mediated refolding of denatured proteins. nih.govresearchgate.net This interference with a critical protein quality control system has further consequences. Under conditions of heat shock, the presence of Myrtucommulone A led to the aggregation of other mitochondrial proteins, including Lon protease-like protein (LONP) and leucine-rich PPR motif-containing protein (LRP130) , indicating a breakdown in mitochondrial proteostasis. nih.govresearchgate.net

Beyond the interaction with HSP60, myrtucommulones directly impact core mitochondrial functions. Studies on isolated mitochondria revealed that Myrtucommulone A causes a rapid loss of the mitochondrial membrane potential and inhibits mitochondrial ATP synthesis. nih.govresearchgate.net This energy depletion leads to the activation of adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor that can trigger pro-apoptotic signals in cancer cells when ATP levels are critically low. nih.gov

Cellular Responses to Myrtucommulone K: Focus on Oxidative Stress Modulation

The cellular response to myrtucommulones involves a complex interplay with oxidative stress. While many plant-derived polyphenols are known for their antioxidant properties, some can also act as pro-oxidants, particularly in cancer cells, to induce cell death. researchgate.net

Studies have reported that Myrtucommulone can induce the production of intracellular reactive oxygen species (ROS) . researchgate.net This increase in ROS can be a critical upstream event in the induction of apoptosis. Elevated ROS levels can cause oxidative damage to cellular components, including mitochondria, which can trigger the mitochondrial apoptotic pathway described in section 6.4. mdpi.com The release of cytochrome c and subsequent caspase activation can be a direct consequence of ROS-induced mitochondrial damage. mdpi.com

The interaction with HSP60 may also be linked to oxidative stress modulation. Cytosolic HSP60 has been implicated in protecting cells from mitochondrial-derived oxidative stress. mdpi.com By binding to and inhibiting mitochondrial HSP60, Myrtucommulone might disrupt this protective function, leading to an accumulation of ROS and sensitizing cancer cells to apoptosis. nih.govresearchgate.net Therefore, the modulation of oxidative stress by myrtucommulones appears to be a key component of their anti-cancer mechanism, shifting the cellular redox balance towards a pro-apoptotic state.

Impact on Cell Proliferation and Migration

Myrtucommulone K has been shown to significantly influence cellular processes critical to tumor progression and metastasis, such as proliferation and migration. Its mechanism of action involves the targeted disruption of several key signaling pathways and the modulation of enzymes responsible for extracellular matrix remodeling.

At a molecular level, Myrtucommulone K has been observed to inhibit the autophosphorylation of Focal Adhesion Kinase (FAK). nih.gov FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, motility, and survival signaling. nih.govmdpi.com By inhibiting FAK, Myrtucommulone K can disrupt the crucial link between the cell and its surrounding extracellular matrix, thereby impeding cell migration and invasion.

Furthermore, the compound interferes with the Protein Kinase B (Akt) signaling pathway. nih.gov Akt, a serine/threonine kinase, is a central node in cellular signaling, regulating a wide array of functions including cell growth, proliferation, and survival. nih.govresearchgate.nettechscience.com The inhibition of Akt phosphorylation by Myrtucommulone K is a key mechanism in its anti-proliferative effects. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for transducing extracellular signals to the nucleus to regulate gene expression related to proliferation and differentiation, are also targeted by Myrtucommulone K. nih.govmdpi.com Specifically, it has been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). nih.gov The ERK1/2 pathway is a classic signaling cascade that is frequently overactive in cancer, driving cell proliferation. nih.govnih.gov The p38 MAPK pathway, while also involved in proliferation, plays a significant role in cellular stress responses and inflammation. nih.govnih.gov

In addition to its effects on intracellular signaling, Myrtucommulone K modulates the expression and activity of Matrix Metalloproteinases (MMPs) and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). nih.gov MMPs, particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. nih.govnih.govresearchgate.neteuropeanreview.org Research has demonstrated that Myrtucommulone K downregulates the expression and enzymatic activities of both MMP-2 and MMP-9. nih.gov Concurrently, it increases the expression of TIMP-1 and TIMP-2, which are the natural inhibitors of MMP-9 and MMP-2, respectively. nih.govnih.govmdpi.comresearchgate.net This dual action of downregulating MMPs while upregulating TIMPs creates an environment that is less conducive to cell invasion and migration.

Table 1: Effect of Myrtucommulone K on Key Signaling Molecules and Enzymes in Cell Proliferation and Migration

| Target Molecule | Effect of Myrtucommulone K | Primary Function of Target | Reference |

| Focal Adhesion Kinase (FAK) | Inhibition of autophosphorylation | Cell adhesion, motility, survival signaling | nih.gov |

| Protein Kinase B (Akt) | Inhibition of phosphorylation | Cell growth, proliferation, survival | nih.gov |

| Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) | Inhibition of phosphorylation | Cell proliferation, differentiation | nih.gov |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Inhibition of phosphorylation | Cellular stress response, inflammation, proliferation | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Downregulation of expression and activity | Extracellular matrix degradation, invasion | nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Downregulation of expression and activity | Extracellular matrix degradation, invasion | nih.gov |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | Increased expression | Inhibition of MMP-9 | nih.gov |

| Tissue Inhibitor of Metalloproteinases-2 (TIMP-2) | Increased expression | Inhibition of MMP-2 | nih.gov |

Modulation of Cytokine Expression in Relevant Host Cells

Myrtucommulone K demonstrates significant immunomodulatory effects through its ability to alter the expression of key cytokines in host cells. nih.gov Cytokines are small proteins that are crucial for cell signaling in the immune system, and their dysregulation is a hallmark of many inflammatory diseases and cancer.

In various experimental models, Myrtucommulone K has been shown to exert potent anti-inflammatory effects. researchgate.net One of the primary mechanisms for this activity is the suppression of pro-inflammatory cytokine production. Specifically, treatment with Myrtucommulone K has been found to decrease the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in relevant host cells. nih.govaditum.org TNF-α is a major inflammatory cytokine involved in systemic inflammation, while IL-6 and IL-8 are key mediators of the acute phase response and neutrophil recruitment, respectively. nih.govresearchgate.netnih.govresearchgate.net

In vivo studies have further substantiated these findings. In a carrageenan-induced pleurisy model in mice, administration of a myrtucommulone compound resulted in a significant reduction in the levels of TNF-α and Interleukin-1beta (IL-1β) in the pleural exudate. researchgate.net This indicates that the compound's anti-inflammatory properties are robust and translate to a complex biological system. The modulation of these cytokines suggests that Myrtucommulone K can interfere with the inflammatory cascades that often contribute to the progression of various pathological conditions.

Table 2: Modulation of Cytokine Expression by Myrtucommulone K

| Cytokine | Effect of Myrtucommulone K | Primary Role of Cytokine | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression/levels | Pro-inflammatory, systemic inflammation | nih.govresearchgate.net |

| Interleukin-6 (IL-6) | Decreased expression/levels | Pro-inflammatory, acute phase response | nih.gov |

| Interleukin-8 (IL-8) | Decreased expression/levels | Pro-inflammatory, neutrophil chemotaxis | nih.gov |

| Interleukin-1beta (IL-1β) | Decreased levels | Pro-inflammatory, fever, apoptosis | researchgate.net |

Structure Activity Relationship Sar Studies of Myrtucommulone K

Role of Specific Substructures and Substituents (e.g., Acyl Tail, Caryophyllene Moiety) on Pharmacological Effects

Acyl Tail: The acyl tail, typically appended to the phloroglucinol (B13840) core, is a critical substructure influencing the biological activity of myrtucommulones. Structure-activity relationship studies have established that a suitably hydrophobic acyl tail is a prerequisite for potent antibacterial activity researchgate.netresearchgate.net. Furthermore, the lipophilicity imparted by this tail appears to be more influential on activity potency than its precise size or length mdpi.comresearchgate.net. Investigations involving synthetic analogues have confirmed the essential role of the acyl tail in mediating antibacterial properties mdpi.com.

Table 1: Influence of Terpene Moiety on Cytotoxicity Against Cancer Cell Lines

| Compound | Terpene Moiety | Target Cells | Cytotoxicity (IC50, μM) | Reference |

|---|---|---|---|---|

| 147 | Caryophyllene | HepG2 | 4.3 | nih.gov |

| 147 | Caryophyllene | MDA-MB-231 | 19.9 | nih.gov |

| 150 | Humulene | HepG2 | 40.7 | nih.gov |

Impact of Stereochemical Configurations on Myrtucommulone K's Biological Activity

Stereochemistry can exert a notable influence on the biological activities of myrtucommulone derivatives. While Myrtucommulone A has been documented as a mixture of stereoisomers, research on related compounds highlights the importance of specific configurations. For certain meroterpenoids, the relative configuration of key stereocenters, such as H-9', has been identified as critical for their observed activities nih.gov.

In the context of Myrtucommulone D, its enantioselective synthesis and subsequent evaluation revealed that stereochemistry was indeed crucial for its function as a selective tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitor researchgate.net. Conversely, for certain dimeric phloroglucinols, such as rhodomyrtone (B1254138) (a related compound), both enantiomers displayed comparable antiviral activity, suggesting that the specific chiral center in that particular molecular scaffold had a minimal impact on its antiviral potency acs.org. This indicates that the influence of stereochemistry on biological activity can be context-dependent, varying with the specific compound and its biological target.

Insights from Synthetic Analogues and Derivatives in SAR Elucidation

The synthesis of myrtucommulone analogues and derivatives has been instrumental in advancing the understanding of their structure-activity relationships. By systematically modifying distinct molecular regions, researchers have elucidated which structural elements are essential for specific biological effects. For instance, the synthesis of 28 analogues of Myrtucommulone A enabled the exploration of variations in syncarpic acid moieties, cyclization patterns, and substituents on methine bridges and acyl residues nih.gov. This synthetic endeavor led to the identification of analogues exhibiting significantly enhanced potency in inhibiting microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) nih.gov.

Notably, analogue 43 demonstrated a 12.5-fold improvement in mPGES-1 inhibition (IC50 = 0.08 μM), and analogue 47 showed a 33-fold enhancement in 5-LO inhibition (IC50 = 0.46 μM) compared to the parent natural product nih.gov.

Table 2: SAR of Myrtucommulone A Analogues on mPGES-1 and 5-LO Inhibition

| Analogue | Structural Modification | mPGES-1 Inhibition (IC50, μM) | 5-LO Inhibition (IC50, μM) | Reference |

|---|---|---|---|---|

| 1 (Myrtucommulone A) | Natural Product | ~0.13 | ~1.5 | nih.gov |

| 43 | Indandione replacement, cyclization, substituent modification | 0.08 | Not Specified | nih.gov |

Furthermore, studies involving synthetic analogues have corroborated the critical role of the acyl tail in conferring antibacterial properties mdpi.com. The synthesis of Myrtucommulone D analogues has also provided vital insights into its mechanism as a TDP2 inhibitor researchgate.net. These synthetic endeavors not only facilitate SAR elucidation but also pave the way for the rational design and development of novel therapeutic candidates with improved efficacy and specificity mdpi.comresearchgate.netresearchgate.net.

Compound Name List:

Myrtucommulone K

Myrtucommulone A

Myrtucommulone D

Semimyrtucommulone

Rhodomyrtone

Rhodomyrtosone B

Tomentodiones

Callistenone A

Callistenone B

Advanced Analytical Methodologies in Myrtucommulone K Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the initial characterization and identification of Myrtucommulone K. By providing highly accurate mass measurements, HRMS enables the determination of precise elemental compositions, distinguishing Myrtucommulone K from other structurally similar metabolites present in plant extracts acs.orgresearchgate.net. This capability is vital for metabolite profiling, allowing researchers to map the chemical landscape of Myrtus communis and identify specific compounds of interest researchgate.net. Studies have utilized HRMS in conjunction with other spectroscopic methods to elucidate the structures of related myrtucommulones, such as myrtucommulones J, K, and L acs.orgresearchgate.net. Furthermore, molecular networking analyses, often built upon tandem mass spectrometry (MS/MS) data, help in annotating detected ions and identifying potential active compounds like myrtucommulones within complex mixtures mdpi.com. Specific ions associated with the myrtucommulone class, such as m/z [439.4]⁻ and m/z [661.5]⁻, have been identified, with m/z [453.4]⁻ exhibiting comparable fragmentation patterns mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem MS (LC-MS/MS) configuration, is indispensable for the sensitive detection and accurate quantification of Myrtucommulone K in complex biological matrices, such as human and rat plasma nih.govthieme-connect.com. Developing robust LC-MS/MS methods involves meticulous sample preparation, often employing liquid-liquid extraction with specific solvent systems, and the use of internal standards like hyperforin (B191548) for improved accuracy nih.gov.

A validated LC-MS/MS method for Myrtucommulone K typically involves chromatographic separation on a specialized column, such as a Gemini C6 Phenyl column, using a mobile phase gradient of acetonitrile (B52724) and water, often with an additive like ammonium (B1175870) formate (B1220265) to optimize ionization and separation nih.gov. Detection is commonly performed using electrospray ionization (ESI) in negative ion mode, with quantification achieved through multiple-reaction monitoring (MRM) of characteristic precursor-to-product ion transitions, such as m/z 667.4 → m/z 194.9 for Myrtucommulone nih.gov. Such methods demonstrate linearity over a defined concentration range (e.g., 1-100 ng/mL) with low intra- and inter-day relative standard deviations (RSD), confirming their reliability for bioanalytical applications nih.gov. These techniques are also employed in broader phytochemical investigations of Myrtaceae species, aiding in the identification and quantification of various secondary metabolites, including myrtucommulones mdpi.comnih.gov.

Table 8.2.1: Typical LC-MS/MS Method Parameters for Myrtucommulone Quantification

| Parameter | Specification | Reference |

| Sample Preparation | Liquid-liquid extraction with 20% ethyl acetate (B1210297) in tert-butyl methyl ether | nih.gov |

| Internal Standard | Hyperforin | nih.gov |

| Chromatographic Column | Gemini C6 Phenyl | nih.gov |

| Mobile Phase | Acetonitrile/Water (85:15 v/v) with 6 mM ammonium formate | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Autosampler Temp. | 5 °C | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode | nih.gov |

| Detection Mode | Multiple-Reaction Monitoring (MRM) | nih.gov |

| Quantitation Ion (m/z) | 667.4 → 194.9 | nih.gov |

| Linearity Range | 1–100 ng/mL | nih.gov |

| Intra-day RSD | 1.1–8.4 % | nih.gov |

| Inter-day RSD | 7.1–11.8 % | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the detailed structure, connectivity, and relative stereochemistry of Myrtucommulone K. Through comprehensive analysis of 1D NMR spectra (¹H and ¹³C NMR) and various 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), researchers can establish the complete molecular framework acs.orgresearchgate.netnih.gov. HMBC correlations, for instance, have been critical in defining the structural assignments of Myrtucommulone K uqac.ca. NOESY experiments are particularly valuable for determining the spatial proximity of protons, thereby aiding in the assignment of relative stereochemistry and conformational preferences nih.govuqac.ca.

Variable-temperature NMR spectroscopy has also been employed to detect and characterize preferred conformations of related compounds, providing insights into the dynamic behavior of complex molecules nih.govacs.org. The application of NMR, often in conjunction with computational chemistry for predicting spectroscopic data, has been instrumental in revising previously proposed structures of natural products, including Myrtucommulone K itself nih.govuqac.ca. The detailed spectral data obtained from NMR experiments are essential for confirming the identity and structural integrity of isolated Myrtucommulone K and its synthetic analogs nih.govnih.gov.

X-ray Crystallography for Definitive Structural Characterization and Validation

X-ray crystallography stands as the gold standard for definitive structural characterization, providing unambiguous three-dimensional information about molecules, including Myrtucommulone K. This technique requires the crystallization of the compound, after which the diffraction pattern of X-rays passing through the crystal lattice is analyzed to determine the precise arrangement of atoms in space uqac.canih.govunime.it. X-ray diffraction analysis has been pivotal in validating and, in several instances, revising the structures of Myrtucommulone K that were initially proposed based on spectroscopic data uqac.canih.gov. For example, initial structural assignments for Myrtucommulone K were revised following X-ray crystallographic analysis, leading to the confirmation of its correct structure uqac.canih.gov.

In cases where obtaining suitable single crystals is challenging, alternative methods like the crystalline sponge method, which utilizes porous metal frameworks to trap molecules for analysis, can be employed to facilitate crystallographic studies uqac.ca. The absolute configuration of Myrtucommulone K and related compounds has also been definitively established through X-ray crystallography, often corroborated by electronic circular dichroism (ECD) calculations researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. This rigorous structural validation is crucial for understanding structure-activity relationships and for guiding synthetic efforts.

Compound Names:

Myrtucommulone K

Myrtucommulone A

Myrtucommulone D

Myrtucommulone E

Myrtucommulone J

Myrtucommulone L

Hyperforin

Current Research Challenges and Future Directions in Myrtucommulone K Studies

Comprehensive Elucidation of Detailed Molecular Mechanisms of Action

A primary challenge in the advancement of Myrtucommulone K as a therapeutic lead is the incomplete picture of its molecular interactions. While the broader myrtucommulone class is known to possess anti-inflammatory, cytotoxic, antiproliferative, and antiviral properties, the specific pathways modulated by Myrtucommulone K are not fully delineated. mdpi.comresearchgate.net Research on related compounds, such as Myrtucommulone A (MC A), has provided a foundational blueprint. For instance, MC A is recognized as a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade. nih.govnih.gov It suppresses prostaglandin E2 synthesis without significantly affecting cyclooxygenase (COX) enzymes, which is a promising profile for anti-inflammatory drug development. nih.gov

Furthermore, studies on MC A have revealed its ability to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway, involving the release of cytochrome c. mdpi.com More recently, MC A and its derivatives have been identified as modulators of the Wnt/β-catenin signaling pathway in colon cancer cells, reducing the expression of key target genes. mdpi.com A significant future direction for Myrtucommulone K research is to investigate whether it shares these mechanisms or possesses unique targets. Elucidating its specific protein interactions, signaling pathway modulation, and enzymatic inhibition is crucial for understanding its therapeutic promise and potential side effects.

Rational Design and Development of Advanced Analogues with Enhanced Specificity and Potency

The natural structure of Myrtucommulone K serves as a scaffold for chemical modification to improve its drug-like properties. A key challenge is to systematically modify the core structure to enhance potency against specific targets while minimizing off-target effects. The rational design of analogues is a critical future direction.

Studies based on the Myrtucommulone A scaffold provide a strong precedent for this approach. A modular synthetic strategy has been employed to create a library of analogues, allowing for detailed structure-activity relationship (SAR) studies. nih.gov Key structural variations have included:

Replacement of the syncarpic acid moieties with groups like dimedone or indandione. nih.gov

Cyclization of the syncarpic acid with the acylphloroglucinol core. nih.gov

Substitution of the methine bridges and the acyl residue with different alkyl or aryl groups. nih.gov

These studies successfully identified analogues with significantly improved and sometimes separated activities. For example, specific analogues showed enhanced potency for mPGES-1 inhibition (up to 12.5-fold improvement) or 5-LO inhibition (up to 33-fold improvement) while being non-cytotoxic, unlike the parent compound. nih.gov This divergence in SAR highlights the potential to tailor compounds for specific therapeutic indications, such as inflammation, without inducing cell death. nih.gov Future research on Myrtucommulone K should leverage these synthetic strategies to build a dedicated library of analogues, enabling a systematic exploration of its own SAR to develop advanced leads with optimized specificity and potency.

| Structural Modification | Impact on Biological Activity | Example Finding |

|---|---|---|

| Replacement of syncarpic acid moieties with indandione | Improved potency for mPGES-1 and 5-LO inhibition | Analogue 43 showed a 12.5-fold increase in mPGES-1 inhibition (IC50 = 0.08 µM). |

| Substitution of methine bridges with phenyl groups | Significantly improved 5-LO inhibition | Analogue 47 demonstrated a 33-fold increase in 5-LO inhibition (IC50 = 0.46 µM). |

| General Modifications | Divergent structural requirements for anti-inflammatory and cytotoxic effects | Enabled the development of potent, non-cytotoxic mPGES-1 and 5-LO inhibitors. |

Integration of Computational Chemistry with Experimental Approaches for Drug Discovery

Modern drug discovery relies heavily on the synergy between experimental testing and computational chemistry to accelerate the identification and optimization of lead compounds. taylorfrancis.com A significant future direction for Myrtucommulone K is the extensive application of in silico methods. Computational tools can predict molecular properties, simulate interactions with biological targets, and guide the rational design of more effective analogues. mdpi.com

Key computational approaches applicable to Myrtucommulone K research include:

Molecular Docking: This technique can predict the binding orientation and affinity of Myrtucommulone K and its potential analogues within the active site of target proteins. For the broader myrtucommulone class, docking analyses have already been used to predict interactions with SARS-CoV-2 targets like the ACE2 receptor, Spike protein, and viral proteases (PLpro, 3CLpro), suggesting a multitargeting potential. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structures with biological activities, QSAR can help identify the key molecular features responsible for the potency and specificity of Myrtucommulone K. researchgate.net This information is invaluable for prioritizing which analogues to synthesize and test.

ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com Applying these models to Myrtucommulone K early in the development process can help identify potential liabilities, such as poor bioavailability or potential toxicity, allowing for structural modifications to mitigate these issues before extensive experimental work. mdpi.comnih.gov

Integrating these computational predictions with experimental validation creates an efficient feedback loop, reducing the time and cost associated with traditional trial-and-error approaches and revolutionizing the drug discovery process. youtube.com

Exploring Novel Therapeutic Applications and Multitargeting Potential of Myrtucommulones

The known biological activities of the myrtucommulone family suggest a broad therapeutic window, but a key challenge is to identify the most promising clinical applications for specific congeners like Myrtucommulone K. mdpi.comnih.gov Myrtucommulones and related acylphloroglucinols from the Myrtaceae family have demonstrated a wide spectrum of valuable properties. mdpi.comresearchgate.net

| Activity Type | Reported Effects and Potential Applications |

|---|---|

| Antiviral | Activity against Epstein–Barr virus (EBV), herpes simplex virus (HSV), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV). mdpi.com Docking studies suggest potential against SARS-CoV-2. mdpi.com |

| Anti-inflammatory | Inhibition of key inflammatory enzymes like mPGES-1. nih.gov |

| Anticancer | Cytotoxic and antiproliferative effects; induction of apoptosis in various cancer cell lines. mdpi.commdpi.com |

| Antibacterial & Antifungal | General antimicrobial properties. mdpi.com |

| Antioxidant | General antioxidant capabilities. mdpi.com |

A crucial future direction is the systematic screening of Myrtucommulone K against diverse biological targets to uncover novel therapeutic uses. The multitargeting potential of these compounds is particularly intriguing. As suggested by docking studies against SARS-CoV-2, a single myrtucommulone molecule may interact with several key proteins involved in a disease pathway. mdpi.com This polypharmacological profile can lead to more robust therapeutic effects and a lower likelihood of developing drug resistance. Future research should focus on high-throughput screening and mechanism-of-action studies to map the full interaction profile of Myrtucommulone K and identify disease areas where its potential multitargeting activity could be most beneficial.

Methodological Advancements for Isolation and Characterization of Minor Myrtucommulone Congeners

Myrtucommulone K and other related compounds often exist as minor constituents within complex plant extracts, posing a significant challenge for their isolation and purification. nih.gov Developing more efficient and sensitive methodologies is essential for obtaining sufficient quantities of these minor congeners for thorough biological evaluation and SAR studies.

Future advancements in this area will likely involve a combination of sophisticated chromatographic and spectroscopic techniques. mdpi.com The isolation process typically requires multiple steps of column chromatography, which can be time-consuming and lead to sample loss. mdpi.com The integration of advanced techniques such as counter-current chromatography and preparative high-performance liquid chromatography (HPLC) could streamline this process.

Furthermore, the characterization of these complex molecules presents its own hurdles. Myrtucommulones can exist as complex mixtures of stereoisomers (enantiomers and meso forms), which may have different biological activities. nih.gov For example, natural Myrtucommulone A was found to be a 1:1 mixture of a racemate and a meso form. nih.gov A significant methodological challenge is to separate these isomers and determine their absolute configurations. This requires advanced analytical techniques, including chiral chromatography and the combination of experimental and quantum-chemical calculated electronic circular dichroism (ECD) spectra. nih.gov Applying these advanced separation and characterization methods will be critical for fully understanding the structure and bioactivity of Myrtucommulone K and other minor congeners.

Q & A

Q. What is the primary mechanism of Myrtucommulone K in inhibiting inflammatory responses?

Myrtucommulone K (MC) selectively inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) without significantly affecting cyclooxygenase (COX) enzymes. This was demonstrated in cell-free assays using microsomal preparations from interleukin-1β-stimulated A549 cells, where MC blocked the conversion of PGH₂ to PGE₂ in a concentration-dependent manner . Structural analysis (e.g., isobutyrophenone core) suggests its specificity for mPGES-1 over COX isoforms .

Q. What in vitro models are commonly used to evaluate Myrtucommulone K's pharmacological effects?

Key models include:

Q. How is the structural integrity of synthetic Myrtucommulone K confirmed?

Spectroscopic techniques (e.g., NMR, mass spectrometry) and X-ray crystallography are used to verify synthetic compounds. For example, synthetic Myrtucommulone A (a structural analog) was validated via crystal structure analysis, confirming equivalence to natural isolates .

Q. What natural sources and biosynthesis pathways produce Myrtucommulone K?

Myrtucommulone K is derived from Myrtus communis (myrtle). Endophytic fungi, such as Neofusicoccum australe, have been shown to produce Myrtucommulone analogs in co-culture systems, suggesting a potential biosynthetic route involving plant-endophyte interactions .

Advanced Research Questions

Q. How does Myrtucommulone K achieve enzymatic selectivity for mPGES-1 over COX isoforms?

MC’s selectivity arises from its interaction with mPGES-1’s substrate-binding site, independent of COX activity. Competitive inhibition assays revealed that MC’s efficacy is unaffected by PGH₂ concentration, unlike COX inhibitors like celecoxib. Reversibility studies (via dilution assays) further confirmed non-covalent binding to mPGES-1 .

Q. What experimental strategies resolve contradictions in reported COX inhibition data?

Discrepancies arise from assay conditions:

- Cell-free systems : MC shows no COX-1/COX-2 inhibition at ≤33 µM .

- Intact cells : Moderate COX-1 suppression may occur due to off-target effects in specific cell types. Researchers should standardize assays (e.g., isolate enzyme vs. whole-cell systems) and use multiple readouts (e.g., 12-HHT quantification for COX activity) .

Q. What challenges exist in the total synthesis of Myrtucommulone K analogs?

Key hurdles include:

- Regioselectivity : Achieving the correct acylphloroglucinol substitution pattern.

- Scalability : One-step syntheses (e.g., for Myrtucommulone A) require precise control of reaction conditions to avoid side products .

- Bioactivity retention : Synthetic analogs must match natural compounds’ anti-inflammatory potency, as demonstrated via comparative pharmacological testing .

Q. How does substrate concentration influence Myrtucommulone K’s inhibition kinetics?

Eadie-Hofstee plots revealed non-competitive inhibition of mPGES-1, as MC’s IC₅₀ remained consistent across PGH₂ concentrations (1–20 µM). This suggests MC binds to an allosteric site rather than competing with PGH₂ .

Q. What synergistic effects are observed when combining Myrtucommulone K with other therapeutics?

While direct evidence is limited, MC’s COX-independent mechanism suggests potential synergy with NSAIDs or coxibs to reduce inflammation while avoiding gastrointestinal toxicity. Preclinical studies should prioritize in vivo models (e.g., murine colitis) to test combinatory regimens .

Q. How can researchers optimize Myrtucommulone K’s bioavailability for in vivo studies?

Strategies include:

- Lipid-based formulations : Leveraging MC’s hydrophobicity for enhanced absorption.

- Prodrug development : Introducing water-soluble moieties (e.g., phosphate esters) to improve solubility.

- Pharmacokinetic profiling : Monitoring plasma half-life and tissue distribution in rodent models .

Methodological Guidance

- For enzyme inhibition assays : Use RP-HPLC or EIA kits to quantify PGE₂ levels, and include internal standards (e.g., 11β-PGE₂) to normalize recovery rates .

- For structural validation : Combine NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and X-ray diffraction to confirm synthetic products .

- For in vivo studies : Prioritize disease models with dysregulated PGE₂ pathways (e.g., rheumatoid arthritis, atherosclerosis) to contextualize therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.